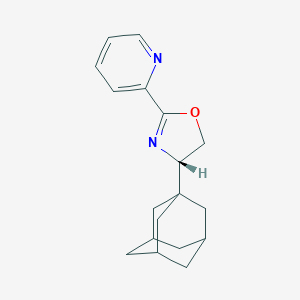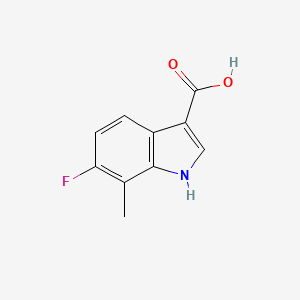
2-(2-Chloro-2'-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide is a synthetic compound that belongs to the class of oxazaphosphorinanes. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide typically involves the reaction of diethylamine derivatives with chlorofluoro compounds under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the oxazaphosphorinane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield simpler amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its biological activity and potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Chloroethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide
- 2-(2-Fluoroethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide
Uniqueness
2-(2-Chloro-2’-fluorodiethylamino)-2H-1,3,2-oxazaphosphorinane 2-oxide is unique due to the presence of both chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
63867-49-2 |
|---|---|
Formule moléculaire |
C7H15ClFN2O2P |
Poids moléculaire |
244.63 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-N-(2-fluoroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15ClFN2O2P/c8-2-5-11(6-3-9)14(12)10-4-1-7-13-14/h1-7H2,(H,10,12) |
Clé InChI |
CKKPZBXIMKKKBT-UHFFFAOYSA-N |
SMILES canonique |
C1CNP(=O)(OC1)N(CCF)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(Trifluoromethyl)phenyl]-2-thiophene carbaldehyde](/img/structure/B12838351.png)

![3a-(Trifluoromethyl)decahydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-one](/img/structure/B12838365.png)
![Diethoxy-[1-Phenyl-3-(Trifluoromethyl)Pyrazol-4-Yl]Oxy-Thioxo-lambda5-Phosphane](/img/structure/B12838367.png)
![[4-[(2S)-3-ethoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid](/img/structure/B12838369.png)



![3-Methoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12838399.png)
![trimethyl-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonylamino)propyl]azanium;sulfate](/img/structure/B12838406.png)
![6-Bromo-2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12838407.png)

![3,5-Dichloro-2-[(2-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12838441.png)

